molecular formula C9H14O B1283637 Spiro[3.5]nonan-7-one CAS No. 31058-02-3

Spiro[3.5]nonan-7-one

Cat. No.: B1283637
CAS No.: 31058-02-3
M. Wt: 138.21 g/mol
InChI Key: YNMVUESBVUUFDF-UHFFFAOYSA-N
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Description

Spiro[3

Biochemical Analysis

Biochemical Properties

Spiro[3.5]nonan-7-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to changes in their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported into cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonan-7-one typically involves the formation of a spiro junction between cyclohexanone and cyclopentanone rings. One common method involves the reaction of cyclohexanone with cyclopentanone in the presence of a strong base, such as sodium hydride, under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxides.

    Reduction: Reduction reactions can convert this compound to spiro[3.5]nonan-7-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Spiro[3.5]nonan-7-ol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Spiro[3.5]nonan-7-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a useful probe for studying biological systems and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octan-7-one: Similar structure but with a smaller ring size.

    Spiro[4.5]decane-7-one: Larger ring size compared to spiro[3.5]nonan-7-one.

    Spiro[3.5]nonane-7,9-dione: Contains an additional ketone group.

Uniqueness

This compound is unique due to its specific ring size and spiro junction, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel spirocyclic compounds .

Properties

IUPAC Name

spiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-2-6-9(7-3-8)4-1-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVUESBVUUFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568073
Record name Spiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31058-02-3
Record name Spiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.5]nonan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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